(3S,4S)-3,4-Diphenyl-1,2-dioxetane

Description

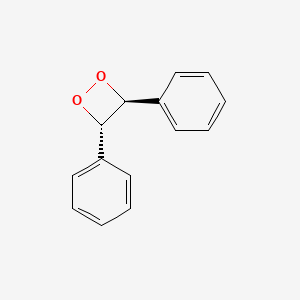

(3S,4S)-3,4-Diphenyl-1,2-dioxetane is a chiral dioxetane derivative characterized by a four-membered cyclic peroxide ring substituted with phenyl groups at the 3 and 4 positions. Its stereochemistry (3S,4S) plays a critical role in its reactivity and decomposition pathways. This compound is primarily studied for its thermochemical properties and stereospecific reactions, such as decomposition to cis-stilbene oxide via triphenylphosphine-mediated cleavage .

Properties

CAS No. |

61570-42-1 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(3S,4S)-3,4-diphenyldioxetane |

InChI |

InChI=1S/C14H12O2/c1-3-7-11(8-4-1)13-14(16-15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |

InChI Key |

MONRMVFGAXUJGF-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OO2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Diphenyl-1,2-dioxetane typically involves the photooxidation of suitable precursors. One common method is the photooxidation of stilbene derivatives in the presence of singlet oxygen. The reaction is carried out under controlled light exposure, often using a sensitizer to facilitate the generation of singlet oxygen. The reaction conditions include maintaining a low temperature to stabilize the dioxetane intermediate.

Industrial Production Methods

Industrial production of this compound is less common due to the compound’s instability and the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale with improved safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Diphenyl-1,2-dioxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenyl-substituted carbonyl compounds.

Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of diols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include singlet oxygen and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include phenyl-substituted carbonyl compounds, diols, and various substituted phenyl derivatives.

Scientific Research Applications

(3S,4S)-3,4-Diphenyl-1,2-dioxetane has several applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of photochemical reactions and the behavior of dioxetanes.

Biology: The compound’s luminescent properties make it useful in bioimaging and as a chemiluminescent probe.

Medicine: Research is ongoing to explore its potential as a diagnostic tool due to its ability to generate light upon decomposition.

Industry: It is used in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism by which (3S,4S)-3,4-Diphenyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of excited-state carbonyl compounds. These excited states can emit light, a property exploited in chemiluminescence. The molecular targets and pathways involved include the interaction with singlet oxygen and the subsequent formation of reactive intermediates.

Comparison with Similar Compounds

Research Findings

- Stereochemical Control : The (3S,4S) configuration of the target compound ensures exclusive formation of cis-stilbene oxide, highlighting its utility in stereospecific syntheses .

- Comparative Stability : Methyl-substituted dioxetanes (e.g., 3,3,4,4-tetramethyl) exhibit higher ionization energies than phenyl-substituted analogues, suggesting greater electronic stability .

- Thermochemical Pathways : Triphenyl-1,2-dioxetane decomposes via biradical intermediates, whereas the target compound follows a phosphorane-mediated pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.